molecular formula C15H13ClO4 B469828 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 113457-36-6

4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid

Cat. No.: B469828
CAS No.: 113457-36-6
M. Wt: 292.71g/mol
InChI Key: YMRCVEFBDPOBEK-UHFFFAOYSA-N
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Description

4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid is an organic compound with the molecular formula C15H13ClO4 and a molecular weight of 292.721 g/mol . This compound is characterized by the presence of a chlorobenzyl group and a methoxybenzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid typically involves the reaction of 4-chlorobenzyl chloride with 3-methoxybenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution: Various substituted benzoic acids and benzyl derivatives.

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones and related compounds.

    Coupling: Biaryl compounds.

Scientific Research Applications

4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The presence of the chlorobenzyl and methoxy groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclopentyloxy)-3-methoxybenzoic acid
  • 3-(4-[(4-Chlorobenzyl)oxy]phenyl)butanoic acid
  • 4-(Isopentyloxy)-3-methoxybenzoic acid
  • 4-Butoxy-3-methoxybenzoic acid
  • 3-(Benzyloxy)-4-methoxybenzoic acid

Uniqueness

4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid is unique due to the presence of both chlorobenzyl and methoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-14-8-11(15(17)18)4-7-13(14)20-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRCVEFBDPOBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801231486
Record name 4-[(4-Chlorophenyl)methoxy]-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113457-36-6
Record name 4-[(4-Chlorophenyl)methoxy]-3-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113457-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Chlorophenyl)methoxy]-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((4-CHLOROBENZYL)OXY)-3-METHOXYBENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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